molecular formula C7H5ClN4 B13949401 2-chloro-N-cyanoisonicotinamidine

2-chloro-N-cyanoisonicotinamidine

Cat. No.: B13949401
M. Wt: 180.59 g/mol
InChI Key: OEVHTXCVBGXCOA-UHFFFAOYSA-N
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Description

2-chloro-N-cyanoisonicotinamidine is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group, a cyano group, and an isonicotinamidine moiety

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-N'-cyanopyridine-4-carboximidamide

InChI

InChI=1S/C7H5ClN4/c8-6-3-5(1-2-11-6)7(10)12-4-9/h1-3H,(H2,10,12)

InChI Key

OEVHTXCVBGXCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=NC#N)N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloro-N-cyanoisonicotinamidine: Analysis and Related Approaches

Preparation of 2-Chloro-3-cyanopyridine as a Closely Related Precursor

A well-documented preparation method for 2-chloro-3-cyanopyridine , which shares the 2-chloropyridine core and a cyano substituent, provides valuable insights applicable to this compound synthesis.

Method Summary (Patent CN101659637A)
  • Starting Materials : 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate (a chlorinating agent).
  • Solvent : Organic solvents such as dichloroethane, chloroform, dichloromethane, tetrahydrofuran, or petroleum ether.
  • Base : Organic bases including triethylamine, tri-n-propylamine, or pyridine.
  • Procedure :
    • Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent.
    • Add the organic base dropwise at a low temperature (−5 to 40 °C).
    • After base addition, raise the temperature to 30–75 °C and maintain for several hours.
    • Upon reaction completion, separate and purify the product by washing with water and alkali, followed by activated carbon treatment and solvent recovery.
  • Advantages :
    • Use of bis(trichloromethyl)carbonate avoids generation of highly polluting by-products such as sulfur dioxide and phosphorus-containing waste.
    • Mild reaction conditions and high chlorination yields.
  • Yield Example : Approximately 20% yield reported in a specific example using dichloroethane as solvent and triethylamine as base, reacting at 60 °C for 4 hours.
Parameter Details
Starting Material 3-cyanopyridine N-oxide
Chlorinating Agent Bis(trichloromethyl)carbonate
Organic Base Triethylamine (or similar)
Solvent Dichloroethane (others possible)
Temperature −5 to 40 °C (base addition), then 30-75 °C (reaction)
Reaction Time 4 hours (example)
Purification Water and alkali wash, activated carbon decolorization, solvent recovery
Yield ~20% (example)

This method highlights a safe, environmentally friendly approach to chlorination of cyanopyridine derivatives, which could be adapted or serve as a foundation for synthesizing this compound, especially if starting from the corresponding N-oxide precursor.

Summary of Preparation Strategy Insights for this compound

  • The chlorination of cyanopyridine N-oxides using bis(trichloromethyl)carbonate in organic solvents under mild conditions is a promising approach for introducing the 2-chloro substituent while preserving the cyano group.
  • For amidine derivatives such as this compound, analogous chlorination of the corresponding N-oxide or related precursors could be employed.
  • Alkylation and halogenation strategies used in related chloro-substituted nitrogen compounds provide a framework for functional group manipulations needed in complex amidine synthesis.
  • Purification typically involves aqueous washes, activated carbon treatment, and solvent recovery to ensure high purity and yield.
  • Environmental and safety considerations favor the use of safer chlorinating agents like bis(trichloromethyl)carbonate over traditional reagents that generate hazardous by-products.

Data Tables and Research Findings

Example Reaction Conditions for Chlorination of 3-Cyanopyridine N-oxide

Parameter Value/Range Notes
Starting Material 3-Cyanopyridine N-oxide 1 equivalent
Chlorinating Agent Bis(trichloromethyl)carbonate 0.5–10 equivalents
Organic Base Triethylamine (or similar) 0.5–10 equivalents
Solvent Dichloroethane, chloroform, etc. 2–20 times mass of N-oxide
Temperature (base addition) −5 to 40 °C Controlled dropwise addition
Reaction Temperature 30–75 °C Post addition heating
Reaction Time 4 hours (example) May vary
Yield ~20% (example) Purified product

Alkylation and Halogenation Steps for 2-Chloro-N,N,N-trialkylethanaminium Salts

Step Reaction Type Reagents/Conditions Yield (%) Comments
1 Alkylation 2-(dialkylamino)ethanol + iodoalkane, acetone or butan-2-one, RT or reflux 44–91 Steric hindrance affects yield
2 Halide exchange Aminium iodide + AgCl, aqueous, dark, RT 95–99 Efficient conversion
3 Chlorination of alcohol Aminium chloride + SOCl2, chloroform, reflux 69–86 Standard alcohol to chloride

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyanoisonicotinamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine may yield an amide derivative, while condensation with an aldehyde may produce an imine .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-cyanoisonicotinamidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

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